Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid
CAS No.: 500770-67-2
Cat. No.: VC11703688
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 500770-67-2 |
---|---|
Molecular Formula | C12H17NO4S |
Molecular Weight | 271.33 g/mol |
IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid |
Standard InChI | InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(6-10(14)15)8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Standard InChI Key | ASXVJQPFJWSOQX-VIFPVBQESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CSC=C1 |
SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CSC=C1 |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CSC=C1 |
Introduction
Structural Elucidation and Molecular Properties
Chemical Identity
Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid belongs to the class of non-proteinogenic β-amino acids. Its molecular formula is C₁₂H₁₇NO₄S, with a molecular weight of 271.33 g/mol and an exact mass of 271.0878 . The compound’s stereochemistry at the β-carbon is defined by the S-configuration, which influences its reactivity and biological interactions.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₇NO₄S |
SMILES | CC(C)(C)OC(=O)NC@@HC1=CSC=C1 |
InChIKey | ASXVJQPFJWSOQX-SECBINFHSA-N |
Melting Point | 99–102°C (predicted) |
Optical Rotation (α) | Not reported |
The Boc group enhances stability during synthetic procedures, while the 3-thienyl moiety introduces unique electronic effects due to sulfur’s polarizability and the aromatic system’s π-cloud .
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior:
Table 2: Predicted Collision Cross-Section (CCS) Values
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 272.09511 | 163.6 |
[M+Na]+ | 294.07705 | 169.1 |
[M-H]- | 270.08055 | 161.8 |
These values are critical for mass spectrometry-based identification in complex mixtures .
Synthetic Considerations
General Synthetic Strategy
While explicit protocols for the S-enantiomer are scarce, its synthesis likely mirrors methods for the R-enantiomer. A plausible route involves:
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Enantioselective synthesis of 3-amino-3-(3-thienyl)-propionic acid via asymmetric catalysis or chiral resolution.
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Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Key challenges include maintaining enantiomeric purity during protection and avoiding racemization, particularly under acidic or basic conditions .
Industrial-Scale Production
Industrial synthesis would prioritize:
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Continuous flow reactors to enhance yield and reduce side reactions.
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Automated purification systems (e.g., preparative HPLC) to ensure high enantiomeric excess (ee > 98%).
Applications in Research and Industry
Peptide Synthesis
The compound serves as a building block for synthesizing peptidomimetics, where the thienyl group mimics phenylalanine’s aromaticity while introducing sulfur-mediated interactions. Such analogs are explored for:
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Antimicrobial peptides: Enhanced membrane permeability via thienyl hydrophobicity.
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Enzyme inhibitors: Targeting proteases with improved binding affinity .
Drug Development
The 3-thienyl moiety’s electronic properties make it a candidate for:
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NMDA receptor modulators: Potential applications in neurodegenerative diseases.
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Kinase inhibitors: Leveraging sulfur’s ability to form hydrogen bonds with ATP-binding pockets.
Material Science
Incorporating Boc-(S)-3-amino-3-(3-thienyl)-propionic acid into polymers enhances:
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Thermal stability: Due to aromatic thienyl rings.
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Optoelectronic properties: For use in organic semiconductors .
Biological Activity and Mechanistic Insights
Enzyme and Receptor Interactions
The compound’s biological activity stems from:
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Hydrogen bonding: Between the carboxylic acid group and active-site residues.
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π-Stacking: Thienyl-aromatic interactions with receptor pockets (e.g., serotonin receptors).
Table 3: Hypothesized Biological Targets
Target | Interaction Type | Potential Application |
---|---|---|
NMDA receptor | Allosteric modulation | Neuroprotection |
HIV-1 protease | Competitive inhibition | Antiviral therapy |
Tyrosine kinase | ATP-binding disruption | Cancer treatment |
Case Studies and Research Gaps
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